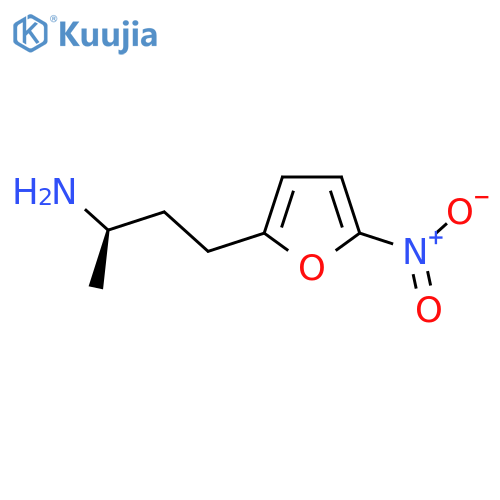

Cas no 2227914-93-2 ((2R)-4-(5-nitrofuran-2-yl)butan-2-amine)

2227914-93-2 structure

商品名:(2R)-4-(5-nitrofuran-2-yl)butan-2-amine

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(5-nitrofuran-2-yl)butan-2-amine

- EN300-1835199

- 2227914-93-2

-

- インチ: 1S/C8H12N2O3/c1-6(9)2-3-7-4-5-8(13-7)10(11)12/h4-6H,2-3,9H2,1H3/t6-/m1/s1

- InChIKey: LORAALBWURZTCD-ZCFIWIBFSA-N

- ほほえんだ: O1C(=CC=C1CC[C@@H](C)N)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 184.08479225g/mol

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 85Ų

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835199-0.25g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 0.25g |

$1933.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-10.0g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 10g |

$9032.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-0.05g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 0.05g |

$1764.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-2.5g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 2.5g |

$4117.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-1.0g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 1g |

$2101.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-0.5g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 0.5g |

$2017.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-5.0g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 5g |

$6092.0 | 2023-06-01 | ||

| Enamine | EN300-1835199-0.1g |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine |

2227914-93-2 | 0.1g |

$1849.0 | 2023-06-01 |

(2R)-4-(5-nitrofuran-2-yl)butan-2-amine 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

2227914-93-2 ((2R)-4-(5-nitrofuran-2-yl)butan-2-amine) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬